molecular formula C13H26O3Si B084876 (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane CAS No. 14857-35-3

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane

Cat. No.: B084876
CAS No.: 14857-35-3
M. Wt: 258.43 g/mol
InChI Key: ASGKDLGXPOIMTM-UHFFFAOYSA-N
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Description

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is a specialty silane coupling agent that contains an epoxycyclohexyl functional group and dialkoxy functional groups. This compound is primarily used to modify the surface of materials to improve their properties, making it a valuable component in various industrial applications.

Scientific Research Applications

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane has a wide range of scientific research applications:

    Chemistry: It is used as a coupling agent in the synthesis of epoxy-silica polymers, which are investigated for their use in stone conservation.

    Biology: The compound’s ability to modify surfaces makes it useful in creating biocompatible materials for medical applications.

    Industry: It is utilized in paints, coatings, adhesives, sealants, and rubbers as an adhesion promoter between organic polymers and inorganic substrates.

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane is the surface of various materials . This compound is a specialty silane coupling agent that contains an epoxycyclohexyl functional group and dialkoxy functional groups . It is used to modify the surface of materials to improve their properties .

Mode of Action

The compound interacts with its targets through its epoxycyclohexyl functional group , which has high reactivity . This group can be cross-linked with other compounds containing active hydrogen . The special structure of this compound allows it to reduce the surface tension and improve the wettability of the material surface, thereby improving adhesion to other materials .

Biochemical Pathways

It plays a crucial role in the synthesis ofepoxy-modified organic silicone resin with high-temperature resistance.

Pharmacokinetics

It’s worth noting that the compound has a predicted density of0.993±0.06 g/cm3 and a predicted boiling point of 256.0±13.0 °C .

Result of Action

The result of the compound’s action is the creation of a modified surface on the material it is applied to . This modification improves the material’s properties, such as adhesion, wettability, and surface tension .

Action Environment

The action of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane can be influenced by environmental factors. For instance, the compound reacts slowly with moisture/water . Therefore, it should be stored in a sealed container, away from fire sources and oxygen . It’s also important to ensure good ventilation when handling this compound to avoid inhaling its gases .

Safety and Hazards

Inhalation of 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane may cause irritation to the respiratory tract and symptoms such as cough, headache, and nausea . It may cause skin irritation and serious eye irritation .

Preparation Methods

The synthesis of (2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane typically involves the reaction of 1,2-Epoxy-4-vinylcyclohexane with Diethoxymethylsilane. The reaction conditions include a controlled temperature range and the presence of a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield of the compound.

Chemical Reactions Analysis

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane undergoes various chemical reactions due to the presence of the epoxy and silane functional groups. Common reactions include:

    Oxidation: The epoxy group can be oxidized under specific conditions to form diols.

    Substitution: The silane group can undergo hydrolysis and condensation reactions, especially in the presence of moisture or water.

    Addition: The epoxy group can participate in addition reactions with nucleophiles, leading to the formation of various products.

Comparison with Similar Compounds

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane is unique due to its combination of epoxy and silane functional groups. Similar compounds include:

    2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: This compound also contains an epoxy group but has three ethoxy groups instead of two.

    (2-Methyldiethoxysilylethyl)cyclohexyloxirane: Another similar compound with slight variations in its molecular structure.

These compounds share similar applications but may differ in their reactivity and specific uses based on their functional groups.

Properties

IUPAC Name

diethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGKDLGXPOIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCC1CCC2C(C1)O2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347129
Record name 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-35-3
Record name 2-(3,4-Epoxycyclohexyl)Ethylmethyldiethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Epoxycyclohexyl)ethylmethyldiethoxysilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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